molecular formula C16H14ClN3O4S2 B4298003 ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate

ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate

Cat. No. B4298003
M. Wt: 411.9 g/mol
InChI Key: VJALGEGOWBCNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate is a chemical compound that belongs to the class of benzothiadiazole sulfonamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of various inflammatory mediators, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess antiviral and antimicrobial properties, making it a potential candidate for the treatment of viral and bacterial infections.

Advantages and Limitations for Lab Experiments

One advantage of ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate is its potent anti-inflammatory and analgesic activities. This makes it a useful tool for studying the inflammatory response and pain pathways. Additionally, its antitumor, antiviral, and antimicrobial properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
One limitation of ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate is its potential toxicity. It has been shown to exhibit cytotoxicity towards some normal cells, and its long-term effects on human health are not fully understood. Additionally, its solubility in water is relatively low, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate. One direction is the development of more potent and selective derivatives of this compound for the treatment of various diseases. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, its mechanism of action and its effects on various signaling pathways need to be further elucidated to fully understand its potential therapeutic applications.

Scientific Research Applications

Ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been found to possess antitumor, antiviral, and antimicrobial properties. Its potential use in the treatment of various diseases, including cancer, viral infections, and bacterial infections, is currently being investigated.

properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-(2-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c1-2-24-16(21)14(10-6-3-4-7-11(10)17)20-26(22,23)13-9-5-8-12-15(13)19-25-18-12/h3-9,14,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJALGEGOWBCNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate
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ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate
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ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate
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ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate
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ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate
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ethyl [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino](2-chlorophenyl)acetate

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